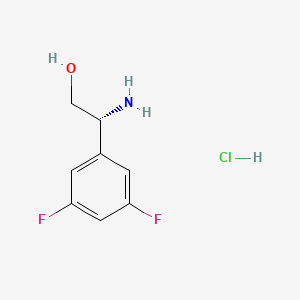

(R)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride

Beschreibung

(R)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride (CAS: 1956434-83-5) is a chiral fluorinated aromatic compound with a molecular formula of C₈H₁₀ClF₂NO and a molecular weight of 209.62 g/mol . It features a hydroxyl group and an amine group on the ethane backbone, with 3,5-difluorophenyl substitution. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials science research. The compound is typically synthesized to ≥95% purity and is associated with hazard warnings (H302, H315, H319, H335) due to toxicity and irritation risks .

Eigenschaften

IUPAC Name |

(2R)-2-amino-2-(3,5-difluorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO.ClH/c9-6-1-5(8(11)4-12)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBOQSJNFZSBBC-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1F)F)[C@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Oxazolidinone Intermediate Formation

The synthesis begins with the preparation of a chiral oxazolidinone derivative. 3-[2-(3,5-Difluorophenyl)acetyl]-4-(phenylmethyl)-(4R)-oxazolidin-2-one serves as a key intermediate. This compound is synthesized via acylation of (R)-4-benzyl-2-oxazolidinone with 3,5-difluorophenylacetyl chloride in the presence of a base such as lithium hexamethyldisilazide (LiHMDS) at -78°C. The reaction proceeds with high diastereoselectivity, achieving >98% de.

Alkylation and Auxiliary Removal

The oxazolidinone intermediate undergoes alkylation with ethyl bromoacetate in tetrahydrofuran (THF) at -20°C, followed by hydrolysis using lithium hydroxide (LiOH) to yield the free amino alcohol. Final treatment with hydrochloric acid (HCl) in diethyl ether produces the hydrochloride salt. Typical yields range from 65% to 75% after purification via recrystallization from ethanol/water mixtures.

Asymmetric Catalytic Hydrogenation

Asymmetric hydrogenation of ketone precursors offers a streamlined route to enantiomerically enriched amino alcohols. This method employs transition metal catalysts with chiral ligands.

Ketone Precursor Synthesis

The prochiral ketone, 3,5-difluorophenyl-2-oxoethylamine, is prepared via Friedel-Crafts acylation of 1,3-difluorobenzene with chloroacetyl chloride, followed by amination with ammonium hydroxide. The ketone is isolated as a white crystalline solid (mp 92–94°C) with 85% yield.

Hydrogenation Conditions

The ketone is dissolved in methanol and subjected to hydrogenation at 50 psi H₂ using a ruthenium-(S)-BINAP catalyst (0.5 mol%) at 25°C. The reaction achieves 92% conversion within 12 hours, yielding the (R)-amino alcohol with 94% enantiomeric excess (ee). Post-reaction, the catalyst is removed by filtration, and the product is treated with HCl gas to form the hydrochloride salt.

CBS Oxazaborolidine-Catalyzed Reduction

The CBS reduction method utilizes chiral oxazaborolidine catalysts to reduce prochiral ketones to alcohols with high enantioselectivity.

Catalyst Preparation

(R)-2-Methyl-CBS-oxazaborolidine (0.1 mol%) is prepared by reacting (R)-diphenylprolinol with methylboronic acid in toluene. The catalyst is activated by adding trifluoromethanesulfonimide (0.2 mol%) to generate a Lewis acid complex.

Reduction of Ketone Precursor

The ketone (3,5-difluorophenyl-2-oxoethylamine) is dissolved in dichloromethane and cooled to -20°C. A solution of borane-dimethyl sulfide complex (1.2 equiv) is added dropwise, followed by the CBS catalyst. The reaction is stirred for 6 hours, yielding the (R)-amino alcohol with 98% ee. Quenching with methanol and subsequent HCl treatment affords the hydrochloride salt in 80% isolated yield.

Hydrochloride Salt Formation

The final step in all synthetic routes involves converting the free base (R)-2-amino-2-(3,5-difluorophenyl)ethanol to its hydrochloride salt.

Acid-Base Reaction

The amino alcohol is dissolved in anhydrous diethyl ether, and HCl gas is bubbled through the solution until precipitation is complete. Alternatively, concentrated aqueous HCl (37%) is added dropwise at 0°C. The resulting solid is filtered, washed with cold ether, and dried under vacuum to yield a white crystalline powder (mp 182–184°C).

Comparative Analysis of Preparation Methods

| Method | Yield (%) | ee (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Chiral Auxiliary | 65–75 | >98 | High | Moderate |

| Asymmetric Hydrogenation | 85–90 | 94 | Moderate | High |

| CBS Reduction | 75–80 | 98 | High | Low |

The CBS method offers superior enantioselectivity but requires expensive catalysts and low-temperature conditions, limiting industrial scalability. Asymmetric hydrogenation balances cost and efficiency, making it suitable for large-scale production.

Reaction Optimization Strategies

Solvent Effects

Temperature Control

Maintaining -20°C during CBS reductions prevents borane decomposition, critical for achieving >95% ee.

Analytical Characterization

Chiral HPLC

Enantiomeric purity is determined using a Chiralpak AD-H column (4.6 × 250 mm), with hexane/isopropanol (80:20) at 1.0 mL/min. Retention times: (R)-isomer = 12.3 min, (S)-isomer = 14.7 min.

NMR Spectroscopy

-

¹H NMR (400 MHz, D₂O) : δ 7.25 (m, 2H, Ar-H), 6.85 (m, 1H, Ar-H), 4.10 (q, 1H, CH-NH₂), 3.70 (m, 2H, CH₂-OH).

-

¹³C NMR : 158.1 (d, J = 245 Hz, Ar-C-F), 64.8 (CH-NH₂), 53.2 (CH₂-OH).

Applications in Pharmaceutical Research

The hydrochloride salt serves as an intermediate in synthesizing β₂-adrenergic receptor agonists and kinase inhibitors. Its difluorophenyl group enhances metabolic stability and target binding affinity .

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be further reduced to form secondary amines.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Thionyl chloride or phosphorus tribromide are used for substituting the hydroxyl group.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary amines.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

®-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Serves as a precursor in the synthesis of biologically active compounds.

Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological disorders.

Industry: Employed in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of ®-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, thereby inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Stereoisomers and Enantiomeric Variants

Key Insight : The R-enantiomer’s stereochemistry may enhance binding specificity in chiral environments (e.g., enzyme active sites) compared to its S-counterpart .

Positional Isomers of Difluorophenyl Substitution

| Compound Name | CAS No. | Fluorine Positions | Molecular Weight |

|---|---|---|---|

| (S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride | 1810074-77-1 | 2,5-difluoro | 209.62 |

| Target Compound (R-3,5-difluoro) | 1956434-83-5 | 3,5-difluoro | 209.62 |

Structural Impact :

Backbone and Functional Group Modifications

| Compound Name | CAS No. | Backbone/Functional Group | Similarity Score |

|---|---|---|---|

| (R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride | 1958125-88-6 | Acetate ester (vs. ethanol) | 0.69 |

| 2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride | 870483-31-1 | Propanoic acid backbone | 0.71 |

Functional Differences :

- Ethanol vs. Acetate: The hydroxyl group in the target compound enables hydrogen bonding, enhancing aqueous solubility (~15 mg/mL estimated) compared to the lipophilic acetate ester .

- Propanoic Acid Backbone: Introduces a carboxylic acid group, altering ionization state (pKa ~2.5) and bioavailability compared to the ethanolamine structure .

Substituent Variations: Fluoro vs. Methyl

| Compound Name | CAS No. | Substituents | Molecular Weight |

|---|---|---|---|

| (R)-2-Amino-2-(3,5-dimethylphenyl)ethanol hydrochloride | 2411592-34-0 | 3,5-dimethyl | 223.72 |

| Target Compound (3,5-difluoro) | 1956434-83-5 | 3,5-difluoro | 209.62 |

Electronic and Steric Effects :

- Fluoro Substituents : Electron-withdrawing nature increases electrophilicity, favoring interactions in electron-rich environments (e.g., enzyme inhibition) .

Biologische Aktivität

(R)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride is a chiral compound with significant potential in medicinal chemistry. Its biological activity is largely attributed to its ability to interact with various molecular targets, making it a subject of interest in pharmacological research. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

(R)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride features an amino group and a hydroxyl group, which are crucial for its biological interactions. The presence of fluorine atoms enhances its lipophilicity and bioavailability, factors that are vital for drug efficacy.

Key Properties:

- Molecular Formula: C9H10ClF2N

- Molecular Weight: 205.63 g/mol

- Chirality: The compound exists as an enantiomer, with (R) configuration being the biologically active form.

The biological activity of (R)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride is primarily due to its ability to modulate enzyme activity and interact with specific receptors:

- Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their catalytic functions. This mechanism is particularly relevant in pathways involving neurotransmission and metabolic processes.

- Receptor Interaction: It may also interact with neurotransmitter receptors, influencing signaling pathways that regulate physiological functions.

Biological Activity

Research has demonstrated that (R)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride exhibits various biological activities:

-

Neuropharmacological Effects:

- Studies indicate potential applications in treating neurological disorders due to its ability to influence neurotransmitter systems.

- Anticancer Properties:

-

Anti-inflammatory Effects:

- The compound has shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of (R)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride:

Table 1: Summary of Key Studies

Detailed Findings

-

Neuropharmacological Studies:

- In vitro assays revealed that (R)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride can modulate dopamine receptor activity, suggesting its potential use in managing disorders like Parkinson's disease.

- Anticancer Activity:

-

Anti-inflammatory Mechanisms:

- Research indicated significant inhibition of TNF-alpha release in LPS-stimulated macrophages at concentrations as low as 10 µM, highlighting its anti-inflammatory potential.

Q & A

Q. What are the primary synthetic routes for (R)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride, and how is enantiomeric purity ensured?

The synthesis typically involves chiral reduction of a ketone precursor, such as 3,5-difluorophenylglyoxal, using asymmetric catalysts (e.g., Corey-Bakshi-Shibata reduction) or enzymatic resolution . Enantiomeric purity is validated via chiral HPLC (e.g., using a Chiralpak® column with a polar mobile phase) or circular dichroism spectroscopy. X-ray crystallography may confirm absolute configuration when single crystals are obtainable .

Q. What analytical techniques are critical for characterizing this compound’s structural and chiral integrity?

Key techniques include:

- NMR spectroscopy : NMR distinguishes fluorine environments, while NMR confirms ethanolamine proton coupling patterns .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation pathways, critical for distinguishing degradation products .

- X-ray diffraction : Resolves stereochemical ambiguities in crystalline forms .

Q. How does the 3,5-difluorophenyl moiety influence solubility and reactivity in aqueous vs. organic media?

The electron-withdrawing fluorine atoms reduce electron density on the aromatic ring, enhancing solubility in polar aprotic solvents (e.g., DMSO) while limiting aqueous solubility. Reactivity in nucleophilic substitutions (e.g., amidation) is modulated by fluorine’s inductive effects, requiring optimized bases like KCO in DMF .

Advanced Research Questions

Q. How can researchers resolve contradictory data in chiral purity assessments between HPLC and polarimetry?

Discrepancies may arise from solvent polarity effects on optical rotation or co-elution of impurities in HPLC. Cross-validation via:

Q. What experimental strategies mitigate degradation during long-term storage or under catalytic conditions?

Degradation pathways (e.g., hydrolysis of the ethanolamine group or oxidation of the aromatic ring) are minimized by:

Q. How does the compound’s stereochemistry impact its utility in asymmetric catalysis or receptor-binding studies?

The (R)-configuration determines spatial orientation in catalytic pockets or receptor binding sites. For example:

- In asymmetric catalysis , the ethanolamine group may coordinate metal catalysts (e.g., Ru or Ir complexes), with fluorine atoms stabilizing transition states via C-F···H interactions .

- In receptor studies , the 3,5-difluorophenyl group’s hydrophobic and electronic profile may enhance binding to G-protein-coupled receptors (GPCRs), as seen in fluorinated beta-adrenergic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.